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Compound of Interest

DMTr-2'-O-C22-rC-3'-CE-
Compound Name:
Phosphoramidite

cat. No.: B15599523

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on DMTr-2'-O-C22-rC-3'-CE
Phosphoramidite, a key reagent for the synthesis of oligonucleotides with long-chain
hydrophobic modifications. Such modifications are of increasing interest in therapeutic
applications, including siRNA delivery, due to their ability to interact with lipoproteins and
facilitate cellular uptake. This document outlines supplier information, key technical data, and
detailed protocols for its use and subsequent purification of the modified oligonucleotide.

Supplier and Technical Data

Several suppliers offer DMTr-2'-O-C22-rC-3'-CE Phosphoramidite or its N-acetyl protected
variant. The following table summarizes the available quantitative data for this specialized
phosphoramidite.
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Parameter Data Supplier(s)

DMTr-2'-0O-C22-rC(Ac)-3'-CE- Jiangsu Synthgene
Phosphoramidite Biotechnology Co., Ltd.[1]

Product Name

DMTr-2'-O-C22-rC-3'-CE-
MedChemExpress|[2]

Phosphoramidite
MedChemExpress, Jiangsu
CAS Number 2923115-93-7[1] Synthgene Biotechnology Co.,
Ltd.
Molecular Formula C63H94N509P MedChemExpress
Molecular Weight 1096.42 MedChemExpress
Jiangsu Synthgene
Purity >98% ) J yning
Biotechnology Co., Ltd.[1]
Appearance White to off-white solid MedChemExpress
-20°C, sealed, away from
Storage MedChemExpress

moisture

- In solvent: -80°C for 6 months;
Solvent Stability 20°C for 1 " MedChemExpress|[3][4]
-20°C for 1 mon

Chemical Structure

The structure of DMTr-2'-0O-C22-rC-3'-CE Phosphoramidite is characterized by the
dimethoxytrityl (DMTr) protecting group at the 5' position, a long C22 alkyl chain at the 2'
position of the ribose sugar, and a reactive phosphoramidite moiety at the 3' position for
oligonucleotide synthesis.

Caption: Chemical structure of DMTr-2'-0O-C22-rC(Ac)-3'-CE Phosphoramidite.

Experimental Protocols

The incorporation of DMTr-2'-O-C22-rC amidite into an oligonucleotide follows the standard
phosphoramidite solid-phase synthesis cycle. However, special considerations are required for
the coupling, deprotection, and purification steps due to the long hydrophobic C22 chain.
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Standard Oligonucleotide Synthesis Cycle

Automated solid-phase oligonucleotide synthesis is the preferred method and is performed on
a synthesizer using a solid support, such as controlled-pore glass (CPG). The synthesis follows
a four-step cycle for each nucleotide addition.

(Start with 3'-Nucleoside on Solid Support)

1. Deblocking

(Removal of 5'-DMTTr)

2. Coupling
(Add DMTr-2'-O-C22-rC Amidite)

3. Capping
((Acetylate unreacted 5'-OH groups)) Next Cycle

4. Oxidation
(P11 to P(V))

e — ——————————

Final Cleavage, Deprotection & Purification

Click to download full resolution via product page

Caption: Standard automated oligonucleotide synthesis cycle.
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. Deblocking:

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane
(DCM).

Purpose: Removes the acid-labile 5'-DMTr protecting group from the nucleotide bound to the
solid support, freeing the 5'-hydroxyl group for the next coupling reaction.

. Coupling:
Reagents:

o DMTr-2'-0-C22-rC-3'-CE Phosphoramidite (dissolved in anhydrous acetonitrile to a
concentration of 0.1 M).

o An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).

Purpose: The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the
growing oligonucleotide chain.

Special Consideration: Due to the steric hindrance and hydrophobicity of the C22 alkyl chain,
a longer coupling time is recommended compared to standard phosphoramidites. Standard
coupling times are typically around 30 seconds, whereas modified amidites may require 5-10
minutes for efficient coupling.[5] Optimization of coupling time is recommended to achieve
high coupling efficiency (>98%).

. Capping:

Reagents: A two-part solution, typically acetic anhydride (Cap A) and N-methylimidazole
(Cap B).

Purpose: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated.
This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

. Oxidation:

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
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e Purpose: The unstable phosphite triester linkage is oxidized to a more stable pentavalent
phosphate triester.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all
remaining protecting groups (on the phosphate backbone and the nucleobases) must be
removed.

e Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and
methylamine (AMA).

e Procedure:

o The solid support is treated with the basic solution at an elevated temperature (e.g., 55-
65°C). This single step typically achieves cleavage from the support, removal of the
cyanoethyl groups from the phosphates, and removal of the acyl protecting groups from
the nucleobases (e.g., Acetyl on cytosine).[6][7]

o The duration of this step depends on the specific protecting groups used but typically
ranges from a few minutes for "UltraFAST" chemistries to several hours for standard
groups.[6]

Purification of the Hydrophobic Oligonucleotide

The presence of the long C22 alkyl chain significantly increases the hydrophobicity of the full-
length oligonucleotide. This property is advantageous for purification.

 Recommended Method: Reversed-phase high-performance liquid chromatography (RP-
HPLC).[8][9][10]

e Principle: RP-HPLC separates molecules based on their hydrophobicity. The full-length
oligonucleotide containing the C22 chain will be significantly more hydrophobic than any
truncated failure sequences.[8][9]

e Procedure:
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o "DMT-ON" Strategy: It is highly recommended to perform the synthesis with the final 5'-
DMTr group left on ("DMT-ON"). The DMTr group adds further hydrophobicity, enhancing
the separation between the full-length product and failure sequences.[5][10]

o The crude, deprotected oligonucleotide mixture is injected onto a reversed-phase column
(e.g., C8 or C18).

o A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like
triethylammonium acetate) is used for elution.

o The more hydrophobic, full-length "DMT-ON" product will be retained longer on the column
and elute later than the less hydrophobic failure sequences.

o After collecting the purified product, the DMTr group is removed by treatment with an acid,
such as 80% acetic acid in water.[5]

This method is highly effective for purifying oligonucleotides with hydrophobic modifications and
can achieve purity levels greater than 85%.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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